N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide
Description
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 3,4-dichlorobenzyl group and the 1,2,4-triazole ring in its structure contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O/c1-11-3-2-4-13(7-11)16(24)21-17-20-10-23(22-17)9-12-5-6-14(18)15(19)8-12/h2-8,10H,9H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMLFYKDVRYYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 1H-1,2,4-triazole-3-thione under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting intermediate is then reacted with 3-methylbenzoyl chloride to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the biosynthesis of essential cellular components . This inhibition leads to the disruption of cellular processes and ultimately results in the death of the target organism .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to the presence of the 3,4-dichlorobenzyl group, which enhances its biological activity compared to other triazole derivatives . This structural feature contributes to its potent antimicrobial and antifungal properties, making it a valuable compound for scientific research and potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
